molecular formula C13H15N3 B1517665 N-(cyclopropylmethyl)-4-methylphthalazin-1-amine CAS No. 1157020-66-0

N-(cyclopropylmethyl)-4-methylphthalazin-1-amine

Cat. No. B1517665
CAS RN: 1157020-66-0
M. Wt: 213.28 g/mol
InChI Key: CBDWOXDAPZGUPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(Cyclopropylmethyl)-4-methylphthalazin-1-amine (NCM-4-MPA) is an organic compound belonging to the family of phthalazinone derivatives. It is a white crystalline solid with a melting point of 130-132°C and a molecular weight of 247.3 g/mol. NCM-4-MPA is a highly versatile compound and has been used in a variety of scientific research applications. It has been used as a building block in the synthesis of other compounds, as a reagent in biochemical research, and as a probe to study the structure and function of proteins.

Scientific Research Applications

Amine Volatility in CO2 Capture

Amine volatility is a significant factor in CO2 capture technology, impacting economic costs and environmental consequences. The study by Nguyen, Hilliard, and Rochelle (2010) focuses on the volatility of various amines, including the cyclopropylmethylamine class, in CO2 capture processes. It highlights the importance of selecting amines with appropriate volatility characteristics to enhance the efficiency and sustainability of CO2 capture technologies (Nguyen, Hilliard, & Rochelle, 2010).

Antimicrobial Activities of Amine Derivatives

The antimicrobial properties of amine derivatives, including those similar to N-(cyclopropylmethyl)-4-methylphthalazin-1-amine, have been explored by Bektaş et al. (2007). This research synthesizes new triazole derivatives and evaluates their efficacy against various microorganisms, showcasing the potential of cyclopropylmethylamine derivatives in developing new antimicrobial agents (Bektaş et al., 2007).

Electrophilic Aminations with Oxaziridines

Andreae and Schmitz (1991) discuss the synthesis of azines, hydrazines, diaziridines, and other nitrogen-containing compounds through electrophilic amination using oxaziridines. This method, potentially applicable to compounds like N-(cyclopropylmethyl)-4-methylphthalazin-1-amine, offers a versatile pathway for creating a wide range of nitrogenous organic compounds, which could be crucial in pharmaceuticals, agrochemicals, and materials science (Andreae & Schmitz, 1991).

Lewis Acid-Catalyzed Ring-Opening Reactions

Lifchits and Charette (2008) describe the Lewis acid-catalyzed ring-opening of activated cyclopropanes with amine nucleophiles, a reaction mechanism that could be applied to N-(cyclopropylmethyl)-4-methylphthalazin-1-amine. This research demonstrates the method's utility in synthesizing complex amines while preserving enantiomeric purity, important for pharmaceutical applications (Lifchits & Charette, 2008).

properties

IUPAC Name

N-(cyclopropylmethyl)-4-methylphthalazin-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3/c1-9-11-4-2-3-5-12(11)13(16-15-9)14-8-10-6-7-10/h2-5,10H,6-8H2,1H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBDWOXDAPZGUPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C2=CC=CC=C12)NCC3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(cyclopropylmethyl)-4-methylphthalazin-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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